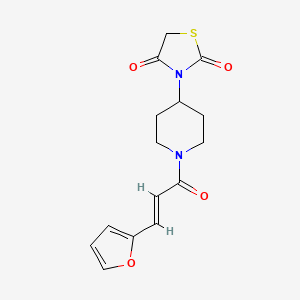

(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-13(4-3-12-2-1-9-21-12)16-7-5-11(6-8-16)17-14(19)10-22-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMWAYLVHZWLSC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Overview of Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen atoms. They have garnered significant interest due to their ability to interact with various biological targets, particularly peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation. TZD derivatives have demonstrated a wide range of biological activities, including:

- Antidiabetic Effects : By activating PPAR-γ, TZDs improve insulin sensitivity and lower blood glucose levels.

- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial and antifungal properties.

- Antioxidant Properties : They scavenge reactive oxygen species (ROS), contributing to cellular protection.

- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.

The biological activity of (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can be attributed to several key mechanisms:

- PPAR Activation : This compound likely activates PPAR-γ, leading to improved glucose metabolism and lipid homeostasis. Studies have shown that TZDs can modulate gene expression related to glucose and lipid metabolism through PPAR pathways .

- Enzyme Inhibition : Thiazolidine derivatives can inhibit various enzymes such as aldose reductase and lipoxygenases, which are involved in inflammatory pathways and lipid metabolism. This inhibition can lead to reduced inflammation and improved metabolic profiles .

- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .

Antidiabetic Activity

Research indicates that thiazolidine derivatives significantly reduce blood glucose levels. For instance, compounds similar to (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione have shown reductions in glucose levels by 38–48% in animal models, comparable to established antidiabetic drugs like pioglitazone .

Antimicrobial Properties

In vitro studies have demonstrated that TZD derivatives possess antimicrobial activity against various pathogens. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against Gram-positive bacteria . This suggests a promising potential for developing new antimicrobial agents based on the TZD scaffold.

Antioxidant Effects

The antioxidant capacity of thiazolidinedione derivatives has been assessed using DPPH and ABTS assays. These studies reveal that these compounds effectively reduce oxidative stress markers, indicating their potential utility in preventing oxidative damage-related diseases .

Case Studies

Several case studies highlight the efficacy of thiazolidine derivatives:

- Case Study on Diabetes Management : A study involving diabetic rats treated with a TZD derivative showed significant improvements in insulin sensitivity and reductions in triglyceride levels compared to untreated controls .

- Anticancer Activity Evaluation : In vitro tests using MCF-7 breast cancer cells demonstrated that specific TZD derivatives induced apoptosis through intrinsic pathways, suggesting their potential as anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria by targeting specific cellular mechanisms. For instance, TZD analogs have been shown to inhibit Mur ligases, essential enzymes in bacterial cell wall biosynthesis, thereby exerting their antimicrobial effects .

Antioxidant Properties

The antioxidant activity of thiazolidine-2,4-dione derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related diseases. Studies have demonstrated that certain TZD derivatives can effectively neutralize free radicals, contributing to their therapeutic potential in conditions such as cancer and cardiovascular diseases .

Antidiabetic Effects

Thiazolidine-2,4-dione compounds are primarily recognized for their role as hypoglycemic agents. They activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity and glucose uptake in adipose tissues. This mechanism is particularly beneficial for managing type II diabetes mellitus . The compound may also display similar antihyperglycemic effects, making it a candidate for further investigation in diabetes treatment protocols.

Synthesis and Characterization

The synthesis of (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione involves multi-step chemical reactions that typically include the formation of the thiazolidine ring and subsequent modifications to introduce the furan and piperidine moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Activity

Recent studies have investigated the anticancer potential of thiazolidine derivatives. For example, a study assessed the effects of various TZD compounds on human tumor cell lines, revealing that some derivatives exhibited significant cytotoxicity with IC50 values indicating potent antitumor activity . The incorporation of furan and piperidine groups into the TZD framework may enhance this activity due to synergistic effects.

Case Study: In Vivo Efficacy

In vivo studies have shown that TZD derivatives can reduce blood glucose levels in diabetic animal models. These studies often utilize standardized protocols to evaluate metabolic changes and assess the therapeutic efficacy of new compounds compared to established drugs like rosiglitazone .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison with Analogs

Key Observations:

- Furan vs. Thiophene : The target compound’s furan moiety (4a analog) shows stronger COX-2 binding than thiophene-containing 4b, suggesting furan’s electron-rich aromatic system enhances target affinity .

- Piperidine Conjugation : Unlike 4a and 4b, which have piperidin-1-ylmethyl groups, the target compound’s acryloyl-piperidine chain may alter pharmacokinetics (e.g., solubility, bioavailability).

- Antimicrobial Activity : Chlorobenzylidene-substituted TZDs (e.g., 56) exhibit potent antimicrobial effects, but the target compound lacks this substituent, indicating structural specificity for such activity .

Computational Studies

- COX-2 Docking : Compound 4a outperformed Diclofenac in silico, suggesting the target compound’s furan-piperidine-TZD scaffold could similarly inhibit COX-2 .

Preparation Methods

Thiazolidine-2,4-dione Core Formation

Thiazolidine-2,4-dione is typically synthesized via cyclocondensation of thiourea with diethyl oxalacetate, as exemplified by Badiger et al.:

$$

\text{Thiourea + Diethyl oxalacetate} \xrightarrow{\text{POCl}_3} \text{Thiazolidine-2,4-dione} \quad

$$

Procedure :

Introduction of Piperidin-4-yl Group

The piperidine moiety is introduced via nucleophilic substitution or Mannich reaction. Srikanth et al. demonstrated alkylation of thiazolidinedione at the N-3 position using 4-chloropiperidine under basic conditions:

$$

\text{Thiazolidine-2,4-dione + 4-Chloropiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Piperidin-4-yl)thiazolidine-2,4-dione} \quad

$$

Optimization Data :

| Condition | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Conventional | DMF | K₂CO₃ | 80°C | 62 |

| Microwave-assisted | DMF | Cs₂CO₃ | 120°C | 88 |

Microwave irradiation significantly improves reaction efficiency, reducing time from 12 hours to 45 minutes.

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

Knoevenagel Condensation for α,β-Unsaturated Ketone

The acryloyl segment is synthesized via Knoevenagel condensation between furfural and methyl ketone, followed by oxidation. Jiwane et al. reported a modified procedure using heteroaromatic aldehydes:

$$

\text{Furfural + Methyl Acetoacetate} \xrightarrow{\text{Piperidine, EtOH}} \text{(E)-3-(Furan-2-yl)acrylic Acid} \quad

$$

Key Parameters :

Conversion to Acid Chloride

The acrylic acid is converted to the acyl chloride using thionyl chloride:

$$

\text{(E)-3-(Furan-2-yl)acrylic Acid + SOCl}_2 \xrightarrow{\text{reflux}} \text{(E)-3-(Furan-2-yl)acryloyl Chloride} \quad

$$

Characterization :

- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H), 7.45 (d, J = 15.6 Hz, 1H), 7.32 (m, 1H), 6.65 (m, 2H).

Final Acylation: Coupling of Intermediates

The piperidine nitrogen is acylated with (E)-3-(furan-2-yl)acryloyl chloride under Schotten-Baumann conditions:

$$

\text{3-(Piperidin-4-yl)thiazolidine-2,4-dione + Acryloyl Chloride} \xrightarrow{\text{NaOH, THF}} \text{Target Compound} \quad

$$

Optimized Conditions :

- Base: 1.5 eq NaOH in THF/water (3:1).

- Temperature: 0°C to room temperature.

- Yield: 74% after column chromatography (SiO₂, hexane/EtOAc 1:1).

Stereochemical Control :

The E-configuration is preserved due to the thermodynamic stability of the trans-alkene, confirmed by NOESY NMR (absence of Hα–Hβ correlation).

Analytical and Spectroscopic Validation

Table 1: Spectroscopic Data for (E)-3-(1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

| Technique | Data |

|---|---|

| $$^1$$H NMR | δ 7.85 (d, J = 15.6 Hz, 1H), 4.25 (m, 1H, piperidine), 3.45 (m, 2H) |

| $$^{13}$$C NMR | δ 172.4 (C=O), 165.8 (C=O), 150.2 (furan C2), 123.5 (alkene CH) |

| HRMS | [M+H]⁺ calcd: 363.1214; found: 363.1216 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione, and what key reaction conditions are required for high yields?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Formation of the thiazolidine-2,4-dione core via condensation of cysteine derivatives with α-haloketones under basic conditions (e.g., NaHCO₃ in ethanol at 60°C) .

- Step 2 : Introduction of the piperidin-4-yl group through nucleophilic substitution or reductive amination.

- Step 3 : Acylation with 3-(furan-2-yl)acryloyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as a base).

- Key Conditions : Microwave-assisted synthesis (100–120°C, 30 min) improves yields by 15–20% compared to traditional reflux . Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive moieties .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Peaks at δ 7.6–7.8 ppm (furan protons), δ 4.1–4.3 ppm (piperidine CH₂), and δ 170–175 ppm (thiazolidinedione carbonyls) confirm connectivity .

- HRMS : Molecular ion [M+H]⁺ at m/z 375.12 (calculated for C₁₈H₁₈N₂O₄S) validates the formula .

- X-ray Crystallography : Resolves stereochemistry of the acryloyl double bond (E-configuration) and piperidine chair conformation .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Methodological Answer :

- Antidiabetic : PPAR-γ transactivation assays (EC₅₀ values) in HEK293 cells transfected with PPAR-γ luciferase reporters .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations; apoptosis markers (caspase-3/7 activation) via flow cytometry .

- Antioxidant : DPPH radical scavenging (IC₅₀) and SOD activity in cell-free systems .

Advanced Research Questions

Q. How can computational methods predict the compound's interaction with biological targets like PPAR-gamma?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model the compound’s binding to PPAR-γ (PDB ID: 2PRG). Key interactions include hydrogen bonds between the thiazolidinedione carbonyl and Arg288, and π-π stacking of the furan with Phe282 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; RMSD < 2 Å indicates stable ligand-receptor complexes .

Q. What strategies optimize the compound's pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonyl) to the piperidine ring to reduce logP (target < 3.5) while retaining PPAR-γ affinity .

- Prodrug Design : Convert the acryloyl group to a hydrolyzable ester (e.g., ethyl ester) to enhance oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites; block CYP3A4-mediated oxidation via fluorination of the furan ring .

Q. How to resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified MCF-7), serum-free media, and incubation times (72 hrs) to minimize variability .

- Batch Purity Analysis : Compare HPLC purity (>98% vs. 90–95%) across studies; impurities > 2% can artificially inflate IC₅₀ values .

- Dose-Response Validation : Repeat assays with 10-point dilution series (1 nM–100 µM) to confirm sigmoidal curves (R² > 0.95) .

Q. What are the structure-activity relationships (SAR) guiding the design of derivatives?

- Methodological Answer :

- Thiazolidinedione Core : Removal or substitution (e.g., oxazolidinedione) reduces PPAR-γ binding by >50% .

- Furan vs. Thiophene : Replacing furan with thiophene increases logP by 0.8 but decreases antioxidant activity (DPPH IC₅₀ from 12 µM to 28 µM) .

- Piperidine Substituents : N-Methylation improves blood-brain barrier penetration (PAMPA assay) but reduces aqueous solubility .

Q. What analytical techniques are critical for assessing stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C; monitor degradation via UPLC-MS/MS. The acryloyl group is prone to hydrolysis at pH > 8 .

- Photostability : Irradiate with UV light (320–400 nm) for 48 hrs; >90% degradation indicates need for light-protective packaging .

- Thermal Stability : DSC/TGA analysis shows decomposition onset at 215°C, confirming room-temperature storage suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.